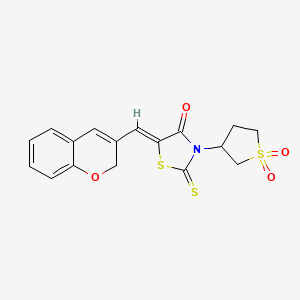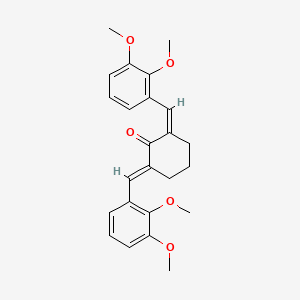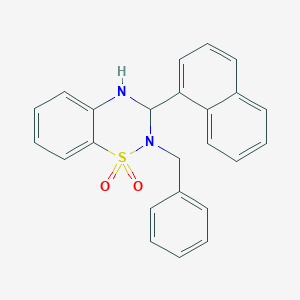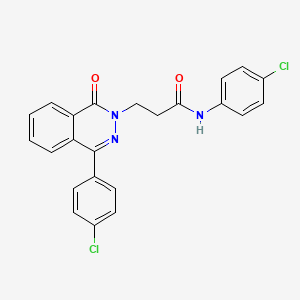![molecular formula C14H17N3O2 B11594645 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B11594645.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a methoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the imidazole ring.
Formation of the Benzamide Group: The final step involves the coupling of the imidazole-propyl intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involved in inflammation and cancer.
Biology: The compound is studied for its potential to modulate enzyme activity and protein interactions.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as pH-sensitive polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the methoxybenzamide group.
3-(1H-Imidazol-1-yl)propylamine: Another similar compound that also lacks the benzamide group.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is unique due to the presence of both the imidazole ring and the methoxybenzamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O2/c1-19-13-5-3-12(4-6-13)14(18)16-7-2-9-17-10-8-15-11-17/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,18) |
Clave InChI |
YONFFALIAYXCNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)

![2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)

![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![(5Z)-3-cyclohexyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594582.png)

![(2Z)-6-methyl-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594595.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11594605.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594642.png)
![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)
